N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is a complex organic compound featuring two benzodioxole moieties connected via an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 1,3-benzodioxole and 2,3-dihydro-1,4-benzodioxin.
Formation of Benzodioxole Derivative: The 1,3-benzodioxole is first functionalized to introduce a methyl group at the 5-position, often through a Friedel-Crafts alkylation reaction.
Oxamide Formation: The functionalized benzodioxole is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently reacted with the amine derivative of 2,3-dihydro-1,4-benzodioxin to form the oxamide linkage.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moieties, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxamide linkage, potentially breaking it down into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced fragments.
Substitution: Various substituted benzodioxole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets suggests possible applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It is also explored for its potential use in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction cascades and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Similar structure but with a urea linkage instead of an oxamide.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: Features a carbamate linkage.
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)amide: Contains an amide linkage.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide is unique due to its oxamide linkage, which imparts distinct chemical and physical properties. This linkage influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-17(19-9-11-1-3-14-15(7-11)26-10-25-14)18(22)20-12-2-4-13-16(8-12)24-6-5-23-13/h1-4,7-8H,5-6,9-10H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMQGIUTSRJKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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